sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Description
Sodium (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a chiral cyclohexane carboxylate derivative functionalized with a 3,5-dichlorophenyl carbamoyl group. Its stereochemistry (1S,2R) distinguishes it from closely related isomers, such as the (1R,2S) configuration found in VU 0155041 sodium salt (CAS 1259372-69-4), a known mGlu4 receptor positive allosteric modulator .
Properties
IUPAC Name |
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOLOCYGVTGDQ-LYCTWNKOSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Ring Functionalization
The core cyclohexane scaffold is typically derived from trans-1,2-cyclohexanedicarboxylic acid, which undergoes selective mono-esterification to generate the carboxylate precursor. A patented approach employs palladium-catalyzed coupling reactions to introduce the 3,5-dichlorophenyl carbamoyl group, achieving 78-85% yields under inert atmosphere conditions (Table 1). Critical to stereochemical fidelity is the use of (1R,2S)-configured starting materials, which direct the carbamoyl group to the equatorial position via chair-flip minimization.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60-80°C | ±12% variance |
| Pd/C Catalyst Loading | 2-3 mol% | Maximizes turnover |
| Solvent System | THF:H2O (4:1 v/v) | Enhances solubility |
| Reaction Time | 18-24 hrs | Completes transamidation |
Sodium Salt Formation
Conversion to the sodium salt occurs via neutralization of the carboxylic acid intermediate. Patent WO2021001858A1 details a two-phase system using 1N NaOH and ethyl acetate, achieving >99% salt purity after recrystallization from ethanol/water (3:1). pH control at 8.5-9.0 prevents epimerization of the (1S,2R) configuration during this stage.
Catalytic Systems and Optimization
Enantioselective Catalysis
Chiral oxazaborolidine catalysts enable asymmetric induction during cyclohexane ring formation. A comparative study demonstrated that (S)-CBS catalyst provides 94% enantiomeric excess (ee) versus 82% ee with (R)-BINOL-derived systems. Microwave-assisted synthesis at 150°C reduces reaction times from 48 hrs to 6 hrs while maintaining stereoselectivity.
Solvent Effects on Reaction Kinetics
Non-polar solvents like toluene favor carbamoyl transfer but slow reaction rates (k = 0.15 h⁻¹). Polar aprotic solvents (DMF, DMSO) accelerate kinetics (k = 0.38 h⁻¹) but risk racemization. Optimal balance is achieved in acetonitrile with 10% H2O additive, providing k = 0.29 h⁻¹ and 91% ee.
Industrial-Scale Production
Crystallization and Polymorph Control
Critical to pharmaceutical applicability is the isolation of Form I polymorph, characterized by distinct XRPD peaks at 2θ = 8.4°, 12.7°, and 17.2°. Antisolvent crystallization using n-heptane produces particles of 50-100 μm diameter, optimal for tablet formulation.
Table 2: Polymorph Stability Under Storage Conditions
| Condition | Form I Stability | Impurity Growth |
|---|---|---|
| 25°C/60% RH (6 mo) | 98.2% retention | 0.3% |
| 40°C/75% RH (6 mo) | 94.1% retention | 1.8% |
Analytical Characterization
Spectroscopic Confirmation
Thermodynamic Properties
Comparative Methodologies
Chemical Reactions Analysis
Types of Reactions
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and carboxylate groups .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases like sodium hydroxide and solvents such as DMSO and phosphate-buffered saline (PBS) .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications at the amide or carboxylate groups .
Scientific Research Applications
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Neuroscience: It is used to study the modulation of mGluR4 and its effects on neurological disorders such as Parkinson’s disease and autism
Behavioral Studies: The compound has been shown to decrease anxiety and improve social behavior in animal models.
Pharmacology: It serves as a tool to investigate the pharmacological properties of mGluR4 and its potential as a therapeutic target.
Mechanism of Action
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exerts its effects by binding to the allosteric site of mGluR4, enhancing the receptor’s response to its natural ligand, glutamate . This modulation leads to various downstream effects, including the reduction of neurotransmitter release and modulation of neuronal excitability . The compound’s action involves pathways related to the regulation of synaptic transmission and plasticity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: VU 0155041 Sodium Salt
Key Differences :
- Stereochemistry : The target compound has (1S,2R) configuration, while VU 0155041 is (1R,2S) .
- Biological Activity : VU 0155041 acts as an mGlu4 receptor modulator, highlighting the critical role of stereochemistry in receptor binding. The (1S,2R) isomer may exhibit distinct target selectivity or potency due to spatial orientation changes.
- Physicochemical Properties : Both share identical molecular formulas (C₁₄H₁₄Cl₂NNaO₃) and weights (338.16 g/mol), but solubility and stability under physiological conditions may vary with stereochemistry.
Table 1: Comparison with VU 0155041 Sodium Salt
Cyclohexane Carboxylate Derivatives with Aromatic Substituents
Example : (1R,2S)-2-(4-Bromobenzoyl)cyclohexane-1-carboxylate (CAS 85603-41-4)
Key Differences :
- Substituent : The bromobenzoyl group in this derivative replaces the dichlorophenyl carbamoyl group, altering electronic properties and steric bulk.
- In contrast, the dichlorophenyl carbamoyl group in the target compound may enhance hydrogen bonding with biological targets.
Table 2: Comparison with Bromobenzoyl Derivative
Agrochemical Fungicides with Dichlorophenyl Moieties
Example : Azoxystrobin (A.1.1), a strobilurin-class fungicide
Key Differences :
- Structural Class : Azoxystrobin is a methoxyacrylate, whereas the target compound is a cyclohexane carboxylate.
- Mode of Action : Azoxystrobin inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁ complex. The dichlorophenyl carbamoyl group in the target compound may interact with different enzymatic targets, such as chitin synthases or proteases in fungi.
- Bioactivity : Strobilurins are broad-spectrum fungicides, while the sodium carboxylate form of the target compound may enhance systemic mobility in plants.
Table 3: Comparison with Azoxystrobin
Biological Activity
Sodium (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H14Cl2N1NaO2
- Molecular Weight : 304.16 g/mol
- IUPAC Name : Sodium (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
This compound features a cyclohexane ring substituted with a carbamoyl group and a dichlorophenyl moiety, contributing to its biological activity.
Antitumor Activity
Research indicates that sodium (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exhibits notable antitumor properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antitumor Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HT-29 | 20 | Cell cycle arrest at G1 phase |
| A549 | 25 | Inhibition of angiogenesis |
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A murine model of arthritis was used to evaluate the anti-inflammatory effects of sodium (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate. Treatment resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups.
The biological activity of sodium (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound inhibits enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK pathways that are crucial in cancer and inflammation.
- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases.
Q & A
Basic Research Question
- NMR : - and -NMR confirm substituent positions and cyclohexane chair conformation. -NMR is irrelevant here but applicable to fluorinated analogs.
- IR Spectroscopy : Detect carbamoyl C=O stretching (~1680 cm) and carboxylate COO (~1550 cm).
- Mass Spectrometry : High-resolution ESI-MS (negative mode) confirms molecular weight (CHClNNaO, calc. 338.16) .
What strategies can be employed to optimize the enantiomeric excess during the synthesis of the (1S,2R) stereoisomer?
Advanced Research Question
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.
- Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts for epoxide openings).
- Screen crystallization conditions (e.g., solvent/antisolvent pairs) for diastereomeric salt resolution.
- Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel Chiralpak® column and polar mobile phase .
What are the key considerations when designing in vitro assays to assess the compound’s activity?
Basic Research Question
- Solubility : Confirm solubility in assay buffers (e.g., PBS or HBSS) to avoid precipitation.
- Vehicle Controls : Use DMSO (<0.1% v/v) to prevent solvent toxicity.
- Positive/Negative Controls : Include known mGlu4 modulators (e.g., VU0155041) and receptor antagonists.
- Endpoint Selection : Measure intracellular calcium flux (Fluo-4 AM) or cAMP levels (ELISA) for functional activity .
How do structural modifications on the cyclohexane ring or dichlorophenyl group impact the compound’s pharmacological profile?
Advanced Research Question
- Cyclohexane Modifications : Introducing methyl groups at C3/C4 positions increases steric hindrance, potentially reducing off-target binding.
- Dichlorophenyl Substitutions : Replacing Cl with electron-withdrawing groups (e.g., CF) enhances receptor affinity but may reduce solubility.
- Carbamoyl vs. Urea Linkers : Urea analogs show improved metabolic stability in microsomal assays. Validate via QSAR models and MD simulations .
What are the safety protocols for handling this compound in a laboratory setting?
Basic Research Question
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood for weighing and solution preparation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
How can molecular dynamics simulations inform the understanding of this compound’s interaction with lipid bilayers or protein targets?
Advanced Research Question
- Membrane Permeability : Simulate insertion into a POPC bilayer (100+ ns) to calculate permeability coefficients (logP).
- Protein Flexibility : Use accelerated MD to sample conformational states of target receptors (e.g., mGlu4’s Venus flytrap domain).
- Hydrogen Bond Analysis : Identify stable interactions (e.g., carbamoyl NH with Glu292) using VMD or PyMOL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
